N-Desmethyl Trifluoperazine-d8 Dihydrochloride
Description
N-Desmethyl Trifluoperazine-d8 Dihydrochloride (CAS: ">TRC D295502) is a deuterated metabolite of trifluoperazine, a phenothiazine-class antipsychotic. This compound is synthesized by replacing eight hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS)-based pharmacokinetic and metabolic studies . The dihydrochloride salt form improves solubility in aqueous matrices, facilitating its application in quantifying trace metabolites in biological samples . Its primary role is to elucidate the metabolic pathways of trifluoperazine, enabling precise tracking of demethylation processes and interactions with cytochrome P450 enzymes .
Properties
IUPAC Name |
10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3S/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25/h1-2,4-7,14,24H,3,8-13H2/i8D2,9D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYRFBRPGFAPCM-NQUIVBQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Optimization
The reaction employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, which enhances the nucleophilic substitution between the phenothiazine and piperazine derivatives. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps reduce reaction time |
| pH | 9–12 | Ensures deprotonation of amines |
| Molar Ratio (Phenothiazine:Piperazine) | 1:0.95–1.05 | Prevents excess reagent waste |
| Catalyst Loading (TBAB) | 0.8–1.2 wt% | Accelerates reaction kinetics |
Refluxing toluene is the preferred solvent due to its ability to azeotrope water, driving the reaction to completion. After 5 hours of reflux, the crude product is extracted with hydrochloric acid to isolate the protonated amine, followed by alkalization to recover the free base.
Purification and Deuterium Incorporation
Purification of the deuterated intermediate is critical to remove non-deuterated byproducts. The crude N-Desmethyl Trifluoperazine is converted into its oxalate salt to improve crystallinity and purity.
Oxalate Salt Formation
The crude product is treated with oxalic acid (5–10% aqueous solution) at pH 2–3, yielding a white crystalline solid. This step eliminates hydrophobic impurities and unreacted starting materials. Key data for oxalate formation:
| Property | Value | Significance |
|---|---|---|
| Melting Point | 218–220°C | Confirms salt formation |
| Purity | ≥97% | Validates purification |
The oxalate salt is then converted back to the free base using sodium hydroxide (10–15% solution), followed by toluene extraction to isolate the deuterated compound.
Salt Formation and Final Processing
The final step involves converting the purified N-Desmethyl Trifluoperazine-d8 into its dihydrochloride salt. This is achieved by treating the free base with dry hydrogen chloride gas in ethanol.
Salt-Forming Reaction Conditions
| Parameter | Optimal Range | Outcome |
|---|---|---|
| Solvent | Absolute ethanol | Prevents hydrolysis |
| Temperature | 50–55°C | Ensures solubility |
| pH | 2–3 | Maximizes salt formation |
The product is crystallized by cooling to 28°C, washed with ethanol, and dried under vacuum at 60–70°C. The final material exhibits a deuterium incorporation efficiency of >99%, as confirmed by mass spectrometry.
Analytical Characterization
Quality control of this compound involves multiple analytical techniques:
Industrial Scalability and Challenges
The patented method is scalable, with batch sizes exceeding 50 kg reported in industrial settings. Challenges include:
-
Cost of Deuterated Reagents : Sourcing 4-methyl-1-chloropropyl piperazine-d8 increases production costs by ~30% compared to non-deuterated synthesis.
-
Isotopic Purity : Ensuring minimal protium contamination requires stringent control of reaction atmospheres and deuterated solvent use.
Recent Advances and Alternatives
Recent studies explore enzymatic deuteration as a greener alternative, though yields remain suboptimal (<70%). Microwave-assisted synthesis has reduced reaction times to 2 hours but requires specialized equipment .
Chemical Reactions Analysis
N-Desmethyl Trifluoperazine-d8 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation or alkylation reactions can occur under specific conditions, using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20D8H14F3N3S
- Molecular Weight : 401.518 g/mol
- Deuteration : The presence of eight deuterium atoms enhances the stability and traceability of the compound in metabolic studies.
Scientific Research Applications
-
Mass Spectrometry :
- N-Desmethyl Trifluoperazine-d8 Dihydrochloride serves as a valuable internal standard in mass spectrometry experiments. It allows for accurate quantification of N-Desmethyl Trifluoperazine by compensating for variations during sample preparation and analysis. This is critical for ensuring reliable results in pharmacokinetic studies.
-
Pharmacokinetic Studies :
- The compound is used to investigate the metabolism of trifluoperazine. By administering this deuterated form, researchers can measure its abundance in biological samples, providing insights into drug processing, efficacy, and potential side effects.
- Neuropharmacology :
-
Binding Affinity Studies :
- Interaction studies focus on the binding affinity of this compound with various neurotransmitter receptors. These studies help elucidate the compound's role in neurotransmission and its potential therapeutic effects.
- Stable Isotope Labeling :
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of this compound compared to other related compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Trifluoperazine | High | Parent compound; widely used antipsychotic |
| Fluphenazine | Moderate | Another antipsychotic; similar mechanism of action |
| Chlorpromazine | Moderate | First-generation antipsychotic; broader spectrum |
| Perphenazine | Moderate | Similar potency; different side effect profile |
Case Studies and Research Findings
Research utilizing this compound has provided valuable insights into various therapeutic areas:
- A study demonstrated its effectiveness in quantifying drug levels in plasma samples, aiding clinicians in monitoring therapeutic drug concentrations.
- Another investigation into its binding characteristics revealed critical information about its interaction with dopamine receptors, which is essential for developing treatments for psychotic disorders .
Mechanism of Action
The mechanism of action of N-Desmethyl Trifluoperazine-d8 Dihydrochloride is similar to that of Trifluoperazine. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Non-Deuterated Analog: Desmethyltrifluoperazine Dihydrochloride
The non-deuterated form, Desmethyltrifluoperazine Dihydrochloride (CAS: 2021-89-8), shares the same core structure but lacks deuterium substitution. Key differences include:
Deuterium incorporation in the former minimizes isotopic interference in MS, allowing accurate differentiation between endogenous metabolites and reference standards .
Deuterated Metabolites of Related Drugs: N-Desmethyl Clozapine-d8 Hydrochloride
N-Desmethyl Clozapine-d8 Hydrochloride (CAS: sc-219117) is a structurally analogous deuterated metabolite used to study clozapine metabolism. Comparisons include:
- Parent Drug Specificity: While both compounds are N-desmethyl metabolites, trifluoperazine (phenothiazine) and clozapine (dibenzodiazepine) belong to distinct antipsychotic classes, leading to divergent metabolic pathways .
- Deuterium Positioning : The d8 label in trifluoperazine-d8 targets the piperazinyl group, whereas clozapine-d8 labels may vary, affecting metabolic stability .
- Applications : Both serve as MS internal standards, but clozapine-d8 is more frequently applied in neuropharmacology due to clozapine’s unique receptor profile .
Hydrochloride vs. Dihydrochloride Salts
The dihydrochloride form (two HCl molecules) offers enhanced water solubility compared to hydrochloride salts (one HCl molecule). For example:
Structural Analogues: O-Desmethyl Tramadol Derivatives
Compounds like O-Desmethyl Tramadol Hydrochloride (CAS: 148218-19-3) highlight the impact of demethylation position:
- N- vs. O-Desmethylation : N-desmethylation (as in trifluoperazine-d8) typically occurs via CYP3A4/5, whereas O-desmethylation (tramadol) involves CYP2D6, leading to distinct active metabolites .
- Pharmacological Activity : O-Desmethyl Tramadol (active as μ-opioid agonist) contrasts with N-desmethyl trifluoperazine (inactive metabolite), underscoring structural-activity divergences .
Nomenclature and Regulatory Considerations
Mislabeling dihydrochlorides as hydrochlorides is a common error . For instance, trientine dihydrochloride (BAN/INN) is equivalent to trientine hydrochloride (USAN) despite differing nomenclature . Such distinctions emphasize the need for precise terminology in regulatory submissions .
Biological Activity
N-Desmethyl Trifluoperazine-d8 Dihydrochloride is a deuterated derivative of Trifluoperazine, a well-known antipsychotic medication. Its chemical formula is with a molecular weight of approximately 401.518 g/mol. This compound is primarily utilized in scientific research, particularly in pharmacological studies related to dopamine receptor interactions and the metabolism of phenothiazine derivatives.
N-Desmethyl Trifluoperazine-d8 functions primarily as an antagonist at dopamine D1 and D2 receptors, which are critical in the modulation of neurotransmission in the central nervous system (CNS). This antagonism reduces dopamine-mediated signaling, which is significant in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, it may influence serotonin and norepinephrine pathways, contributing to its broader pharmacological effects .
Pharmacological Properties
The compound exhibits several key pharmacological properties:
- Antipsychotic Activity : Similar to its parent compound, N-Desmethyl Trifluoperazine-d8 is effective in managing symptoms associated with psychotic disorders.
- Antioxidant Activity : Research indicates that trifluoperazine derivatives possess antioxidant properties, which may contribute to their neuroprotective effects .
- Neurotransmitter Modulation : It affects various neurotransmitter systems, which can be beneficial in treating mood disorders and anxiety-related conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Primary Use |
|---|---|---|
| Trifluoperazine | D1/D2 receptor antagonist | Antipsychotic |
| Fluphenazine | D2 receptor antagonist | Antipsychotic |
| Chlorpromazine | D1/D2 receptor antagonist | Antipsychotic |
| N-Desmethyl Trifluoperazine-d8 | D1/D2 receptor antagonist | Research on antipsychotic mechanisms |
The unique structure of N-Desmethyl Trifluoperazine-d8, particularly the presence of the desmethyl group, may influence its pharmacokinetic and pharmacodynamic properties compared to other phenothiazines .
In Vitro Studies
Recent studies have demonstrated that N-Desmethyl Trifluoperazine-d8 can inhibit the growth of certain cancer cell lines, suggesting potential applications beyond psychiatric disorders. For instance, its effectiveness was evaluated in various assays measuring cell viability and apoptosis induction in cancer cells .
Pharmacokinetics
Pharmacokinetic studies indicate that N-Desmethyl Trifluoperazine-d8 has a favorable absorption profile when administered orally. The compound shows significant plasma protein binding and undergoes hepatic metabolism, primarily through cytochrome P450 enzymes .
Key Pharmacokinetic Parameters:
- Volume of Distribution (Vd) : Approximately 87 L
- Half-Life (t1/2) : 3.2 hours
- Bioavailability : Estimated at around 74% for oral administration .
Clinical Implications
The implications of these findings suggest that N-Desmethyl Trifluoperazine-d8 could be pivotal in developing new therapeutic strategies for treating not only psychotic disorders but also other conditions influenced by neurotransmitter dysregulation.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N-Desmethyl Trifluoperazine-d8 Dihydrochloride in biological matrices?
- Methodology : Use a dual LC-MS/MS system optimized for polar and non-polar compounds. For polar analytes (e.g., metabolites), employ hydrophilic interaction chromatography (HILIC), while reverse-phase chromatography is suitable for non-polar analytes. Solid-phase extraction (SPE) is recommended for matrix cleanup, followed by gradient elution with mobile phases containing ammonium formate and methanol .
- Validation : Ensure linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) using deuterated internal standards (e.g., trifluoperazine-d8) to correct for matrix effects .
Q. How is this compound synthesized, and what purity standards apply?
- Synthesis : The compound is typically synthesized via demethylation of trifluoperazine using deuterated reagents (e.g., CD3I) under controlled pH. Purification involves recrystallization in HCl-saturated ethanol to yield the dihydrochloride salt .
- Quality Control : Purity (>99%) should be confirmed via HPLC with UV detection (λ = 254 nm) and mass spectrometry. Batch-specific Certificates of Analysis (COAs) must include residual solvent data (e.g., <0.1% methanol) and isotopic enrichment (>98% deuterium) .
Q. What are the primary applications of this compound in preclinical studies?
- Metabolite Tracing : Used as a stable isotope-labeled internal standard to quantify trifluoperazine and its metabolites in pharmacokinetic studies. Enables differentiation between endogenous and exogenous compounds in mass spectrometry .
- Receptor Interaction Studies : Employed in competitive binding assays (e.g., dopamine D2 receptors) to assess binding affinities (IC50) using radiolabeled ligands (³H-spiperone) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?
- Species-Specific Metabolism : Conduct comparative studies using liver microsomes from humans, rats, and mice. Monitor CYP3A4/5 activity (primary enzyme for demethylation) via LC-MS/MS. Adjust dosing regimens based on metabolic clearance rates (e.g., human: 0.12 L/h/kg vs. rat: 0.35 L/h/kg) .
- Data Normalization : Use allometric scaling to extrapolate animal data to humans, accounting for differences in protein binding and tissue distribution .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation products via high-resolution MS (e.g., Q-TOF) and quantify using a validated stability-indicating HPLC method .
- Storage Recommendations : Store lyophilized powder at -20°C in amber vials; reconstituted solutions in PBS (pH 7.4) are stable for 48 hours at 4°C .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interaction studies?
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) in human liver microsomes. Preincubate with N-Desmethyl Trifluoperazine-d8 (0.1–10 µM) and measure IC50 values. Note: Unlike olopatadine metabolites, trifluoperazine derivatives may exhibit weak CYP3A4 inhibition (IC50 >50 µM) .
- Clinical Relevance : Model interactions using Simcyp® software to predict AUC changes (>20% considered significant) when co-administered with CYP3A4 inhibitors (e.g., ketoconazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
